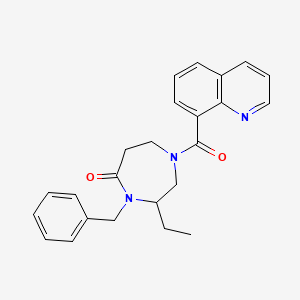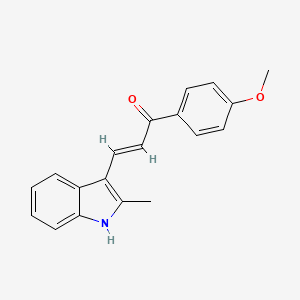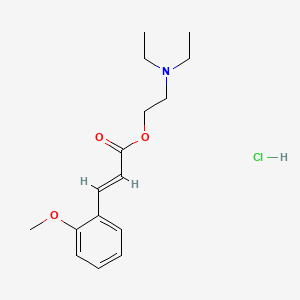
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are a class of drugs that are commonly used as sedatives, hypnotics, and anxiolytics. Ro 15-4513, however, is not used as a drug, but rather as a research tool to study the mechanism of action of benzodiazepines.
作用机制
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 binds to the benzodiazepine site on the GABA-A receptor with high affinity. However, unlike benzodiazepines, this compound 15-4513 does not activate the receptor. Instead, it blocks the effects of benzodiazepines by preventing them from binding to the receptor. This allows researchers to selectively study the effects of benzodiazepines on the GABA-A receptor.
Biochemical and Physiological Effects
This compound 15-4513 has no direct biochemical or physiological effects. It does not activate or inhibit the GABA-A receptor, nor does it affect any other receptors or enzymes in the body. Its only function is to selectively block the benzodiazepine site on the GABA-A receptor.
实验室实验的优点和局限性
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 has several advantages as a research tool. It is highly selective for the benzodiazepine site on the GABA-A receptor, which means that it does not affect other receptors or enzymes in the body. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound 15-4513 also has some limitations. It is not a physiological ligand, which means that it does not occur naturally in the body. This limits its usefulness in studying the effects of endogenous benzodiazepines. Additionally, this compound 15-4513 is not a clinically relevant compound, which means that its effects may not accurately reflect the effects of benzodiazepines in vivo.
未来方向
There are several future directions for research on 4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513. One area of interest is the development of new compounds that selectively target different subtypes of the GABA-A receptor. Another area of interest is the study of the effects of this compound 15-4513 on different types of cells and tissues. Finally, researchers may also be interested in studying the effects of this compound 15-4513 in vivo, using animal models to investigate the role of benzodiazepines in various physiological and pathological processes.
Conclusion
In conclusion, this compound 15-4513 is a chemical compound that is used as a research tool to study the mechanism of action of benzodiazepines. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to selectively study the effects of benzodiazepines on the receptor. While this compound 15-4513 has several advantages as a research tool, it also has some limitations, and its effects may not accurately reflect the effects of benzodiazepines in vivo. Nonetheless, this compound 15-4513 remains an important tool for studying the GABA-A receptor and the role of benzodiazepines in the body.
合成方法
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 can be synthesized using a multistep process that involves the condensation of 8-chloroquinoline-5-carboxylic acid with benzylamine to form 8-benzylaminoquinoline-5-carboxylic acid. The resulting compound is then reacted with ethyl chloroformate to form this compound.
科学研究应用
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 is used as a research tool to study the mechanism of action of benzodiazepines. Benzodiazepines bind to specific sites on the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound 15-4513 is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which means that it binds to the same site as benzodiazepines, but does not activate it. By studying the effects of this compound 15-4513 on the GABA-A receptor, researchers can gain insights into the mechanism of action of benzodiazepines.
属性
IUPAC Name |
4-benzyl-3-ethyl-1-(quinoline-8-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-20-17-26(15-13-22(28)27(20)16-18-8-4-3-5-9-18)24(29)21-12-6-10-19-11-7-14-25-23(19)21/h3-12,14,20H,2,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANUHDVVMZFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(tert-butyl)-2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5328220.png)
![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328239.png)
![2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5328242.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide](/img/structure/B5328243.png)
![2-bromo-4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenyl acetate](/img/structure/B5328249.png)
![2,4-dichloro-N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5328254.png)

![N-(2-methoxyethyl)-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328269.png)
![2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)

![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
